molecular formula C18H17FO B2381811 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one CAS No. 1449399-94-3

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Cat. No.: B2381811
CAS No.: 1449399-94-3
M. Wt: 268.331
InChI Key: NGTYCIGSOLIIRF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and an isopropyl group on the other, making it a unique derivative of chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt or MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group, making it less hydrophobic.

    1-(4-Isopropylphenyl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one: Contains a methoxy group instead of a fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one is unique due to the presence of both a fluorine atom and an isopropyl group, which can significantly impact its chemical reactivity, biological activity, and physicochemical properties. The combination of these substituents makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTYCIGSOLIIRF-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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